molecular formula C15H16N4O3 B11466441 1-hydroxy-3-(morpholin-4-yl)-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one

1-hydroxy-3-(morpholin-4-yl)-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one

Cat. No.: B11466441
M. Wt: 300.31 g/mol
InChI Key: FJFFQLJIBQLSSK-UHFFFAOYSA-N
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Description

1-hydroxy-3-(morpholin-4-yl)-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring and a pyrimidoisoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-3-(morpholin-4-yl)-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoisoquinoline core, followed by the introduction of the morpholine ring and the hydroxyl group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-3-(morpholin-4-yl)-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The morpholine ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the morpholine ring.

Scientific Research Applications

1-hydroxy-3-(morpholin-4-yl)-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-hydroxy-3-(morpholin-4-yl)-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-hydroxy-3-(piperidin-4-yl)-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one
  • 1-hydroxy-3-(pyrrolidin-4-yl)-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one

Uniqueness

1-hydroxy-3-(morpholin-4-yl)-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C15H16N4O3

Molecular Weight

300.31 g/mol

IUPAC Name

3-morpholin-4-yl-2,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-1,7-dione

InChI

InChI=1S/C15H16N4O3/c20-11-3-1-2-9-10(11)8-16-13-12(9)14(21)18-15(17-13)19-4-6-22-7-5-19/h8H,1-7H2,(H,16,17,18,21)

InChI Key

FJFFQLJIBQLSSK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=O)NC(=NC3=NC=C2C(=O)C1)N4CCOCC4

Origin of Product

United States

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